molecular formula C10H7BrClNO2 B13744406 methyl 3-bromo-5-chloro-1H-indole-2-carboxylate

methyl 3-bromo-5-chloro-1H-indole-2-carboxylate

Cat. No.: B13744406
M. Wt: 288.52 g/mol
InChI Key: PGFHBJVDMALELB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method starts with 5-bromo-1H-indole, which is then chlorinated and esterified to form the desired compound. The reaction conditions often involve the use of pyridine as a base and anhydrous tetrahydrofuran (THF) as a solvent. The reaction mixture is typically stirred at low temperatures (0°C) and then warmed to room temperature for completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced, leading to different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidized indole derivatives with different functional groups.

    Reduction Products: Reduced indole derivatives with altered electronic properties.

Scientific Research Applications

Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-chloro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-indole-3-carboxylate
  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl indole-5-carboxylate

Comparison: Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate is unique due to the simultaneous presence of bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This dual substitution pattern can lead to distinct electronic and steric effects, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

methyl 3-bromo-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7BrClNO2/c1-15-10(14)9-8(11)6-4-5(12)2-3-7(6)13-9/h2-4,13H,1H3

InChI Key

PGFHBJVDMALELB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)Br

Origin of Product

United States

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